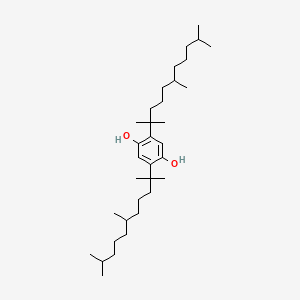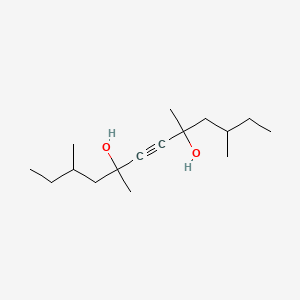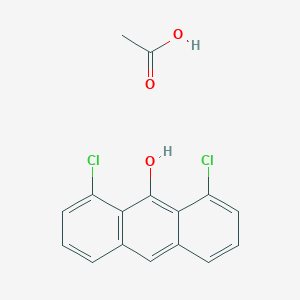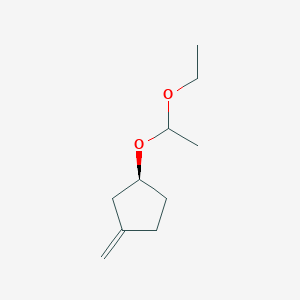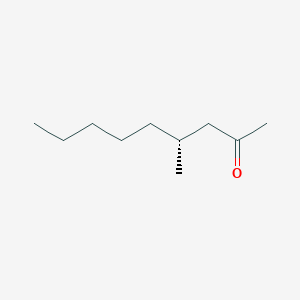![molecular formula C17H16O B14234925 1H-Indene, 3-[(S)-methoxyphenylmethyl]- CAS No. 512786-35-5](/img/structure/B14234925.png)
1H-Indene, 3-[(S)-methoxyphenylmethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene, 3-[(S)-methoxyphenylmethyl]- is an organic compound that belongs to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene, 3-[(S)-methoxyphenylmethyl]- typically involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. This process is catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene, resulting in the formation of 1-substituted-1H-indene and 1-indanone products . The reaction conditions include a temperature range of 100-110°C and a pressure of 30-40 atm.
Industrial Production Methods
Industrial production of indene derivatives often involves the extraction of indene from pyrolysis oil, a by-product of the thermal decomposition of organic materials in an inert atmosphere. The extracted indene undergoes further chemical transformations, such as sulfonation and polycondensation with formalin, to produce various indene-based products .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indene, 3-[(S)-methoxyphenylmethyl]- undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced indene derivatives.
Common Reagents and Conditions
Oxidation: Jones’ reagent, o-iodoxybenzoic acid (IBX)
Reduction: Hydrogenation catalysts
Substitution: Electrophilic reagents
Major Products Formed
Oxidation: Ketones
Reduction: Reduced indene derivatives
Substitution: Substituted indene compounds
Wissenschaftliche Forschungsanwendungen
1H-Indene, 3-[(S)-methoxyphenylmethyl]- has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1H-Indene, 3-[(S)-methoxyphenylmethyl]- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily due to its ability to bind to multiple receptors and inhibit specific enzymes, such as cyclooxygenase (COX) enzymes, which play a role in inflammation . The indene structure allows for effective binding and modulation of these targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indene: A parent compound with a simpler structure, lacking the methoxyphenylmethyl group.
Indane-1,3-dione: A versatile building block used in various applications, including biosensing and bioimaging.
2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-dione: A similar compound with a methoxyphenyl group attached to the indene structure.
Uniqueness
1H-Indene, 3-[(S)-methoxyphenylmethyl]- is unique due to the presence of the methoxyphenylmethyl group, which imparts distinct chemical properties and enhances its potential applications in various fields. This structural modification allows for greater versatility in chemical reactions and biological activities compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
512786-35-5 |
|---|---|
Molekularformel |
C17H16O |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
3-[(S)-methoxy(phenyl)methyl]-1H-indene |
InChI |
InChI=1S/C17H16O/c1-18-17(14-8-3-2-4-9-14)16-12-11-13-7-5-6-10-15(13)16/h2-10,12,17H,11H2,1H3/t17-/m0/s1 |
InChI-Schlüssel |
XGOAVTOUSUUAHQ-KRWDZBQOSA-N |
Isomerische SMILES |
CO[C@H](C1=CCC2=CC=CC=C21)C3=CC=CC=C3 |
Kanonische SMILES |
COC(C1=CCC2=CC=CC=C21)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Amino-N-[(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-yl]-4-hydroxybenzamide](/img/structure/B14234861.png)
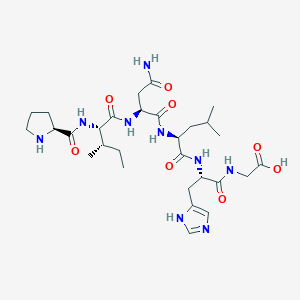

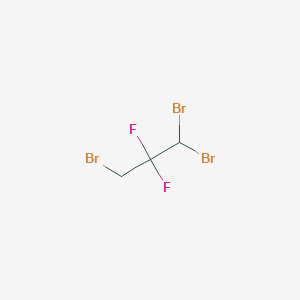
![2,4-Methano-1h-furo[3,4-b]pyrrole](/img/structure/B14234891.png)

